Voclosporin

Description

Properties

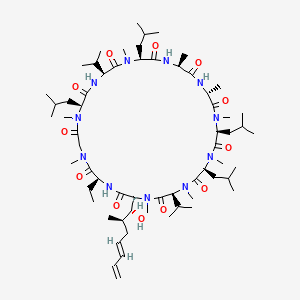

IUPAC Name |

(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R,2R,4E)-1-hydroxy-2-methylhepta-4,6-dienyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H111N11O12/c1-25-27-28-29-41(15)53(76)52-57(80)66-44(26-2)59(82)68(18)34-49(75)69(19)45(30-35(3)4)56(79)67-50(39(11)12)62(85)70(20)46(31-36(5)6)55(78)64-42(16)54(77)65-43(17)58(81)71(21)47(32-37(7)8)60(83)72(22)48(33-38(9)10)61(84)73(23)51(40(13)14)63(86)74(52)24/h25,27-28,35-48,50-53,76H,1,26,29-34H2,2-24H3,(H,64,78)(H,65,77)(H,66,80)(H,67,79)/b28-27+/t41-,42+,43-,44+,45+,46+,47+,48+,50+,51+,52+,53-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BICRTLVBTLFLRD-PTWUADNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC=C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C=C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H111N11O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401030488 | |

| Record name | Voclosporin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401030488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1214.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

less than 0.1 g/L | |

| Record name | Voclosporin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11693 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

515814-00-3, 515814-01-4 | |

| Record name | ISA 247 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0515814003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Voclosporin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0515814014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Voclosporin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11693 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Voclosporin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401030488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R,2R,4E)-1-hydroxy-2- methylhepta-4,6-dienyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2- methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31- undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VOCLOSPORIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PN063X6B1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

>129 | |

| Record name | Voclosporin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11693 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Voclosporin's Mechanism of Action on T-Lymphocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Voclosporin is a novel, second-generation calcineurin inhibitor (CNI) that represents a significant advancement in the targeted therapy of autoimmune diseases, particularly lupus nephritis.[1][2] As an analogue of cyclosporine A, this compound features a unique structural modification that enhances its potency and provides a more predictable pharmacokinetic and pharmacodynamic profile.[3][4] This guide provides an in-depth exploration of the core mechanism by which this compound modulates T-lymphocyte function. It details the molecular interactions, signaling pathway disruptions, and downstream immunological consequences of calcineurin inhibition by this compound. Furthermore, this document summarizes key quantitative data, outlines relevant experimental protocols, and provides visual diagrams of the critical pathways and workflows to support further research and development.

Core Mechanism of Action: Inhibition of the Calcineurin-NFAT Pathway

The primary immunosuppressive effect of this compound on T-lymphocytes is achieved through the targeted inhibition of calcineurin, a pivotal calcium-calmodulin-dependent serine/threonine phosphatase.[5][6][7] The inhibition process is a multi-step molecular cascade:

-

Intracellular Binding: this compound, being lipophilic, readily crosses the T-lymphocyte cell membrane. In the cytoplasm, it binds to its endogenous immunophilin, cyclophilin A.[3][8]

-

Formation of an Inhibitory Complex: The binding of this compound to cyclophilin A creates a high-affinity heterodimeric complex (this compound-cyclophilin A).[3][8]

-

Calcineurin Inhibition: This composite complex then binds to calcineurin.[3][8] This binding event physically obstructs the active site of the phosphatase, competitively inhibiting its enzymatic activity.[3][8] A structural modification on the amino acid-1 residue of this compound alters its binding to the 'latch region' of calcineurin, conferring a particularly potent inhibition.[3]

-

Suppression of NFAT Activation: In a stimulated T-cell, an influx of intracellular calcium activates calcineurin. Activated calcineurin's key role is to dephosphorylate the Nuclear Factor of Activated T-cells (NFAT), a family of transcription factors.[6][9][10] This dephosphorylation is a critical step that unmasks a nuclear localization signal on NFAT, enabling its translocation from the cytoplasm into the nucleus.[6][8] By inhibiting calcineurin, the this compound-cyclophilin A complex prevents the dephosphorylation of NFAT.[7][8]

-

Blockade of Cytokine Gene Transcription: With NFAT remaining in its phosphorylated state in the cytoplasm, it cannot enter the nucleus to bind to the promoter regions of genes essential for T-cell activation and immune response.[6][8] This effectively blocks the transcription of a suite of crucial pro-inflammatory cytokines, most notably Interleukin-2 (IL-2), but also Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ).[8][11][12]

-

Immunosuppression: The blockade of IL-2 production is a paramount consequence. IL-2 is a potent T-cell growth factor that drives clonal expansion (proliferation) and differentiation of T-cells.[6] By preventing its synthesis, this compound effectively abrogates the T-cell-mediated immune response, leading to a reduction in lymphocyte proliferation, T-cell surface antigen expression, and overall T-cell effector functions.[2][3][13]

Visualizing the Signaling Pathway

The following diagram illustrates the molecular cascade of this compound's action on the calcineurin-NFAT signaling pathway within a T-lymphocyte.

Quantitative Data Summary

This compound's potency has been characterized in various in vitro and in vivo studies, often in comparison to other calcineurin inhibitors like cyclosporine A (CsA) and tacrolimus.

| Parameter | Drug | Value/Observation | Reference |

| Calcineurin Inhibition (IC50) | This compound | ~4-fold higher IC50 than tacrolimus in a cell-free assay. | [4] |

| Tacrolimus | IC50 is ~4-fold lower than this compound. | [4] | |

| Cyclosporine A | This compound is considered more potent than cyclosporine A. | [3][14] | |

| T-Cell Proliferation Inhibition | This compound | Inhibited human T-cell proliferation by up to 100-fold in vitro. | [13][15] |

| Potency difference widened to 50-fold in favor of tacrolimus. | [4] | ||

| Tacrolimus | ~50-fold more potent than this compound in inhibiting T-cell proliferation. | [4] | |

| Cytokine Production Inhibition | This compound | Effectively reduced the expression of IL-2, IL-10, IL-17A, IL-17F, and TNF-α. | [11] |

| Decreased Th1, Th2, and Th17 cytokines in human T-cell cultures. | [13] | ||

| Cyclosporine A | Similar effects to this compound in blocking cytokine production in vitro. | [11] | |

| T-Cell Activation Marker Reduction | This compound | Abrogated the response to TCR stimulation, reducing CD25, CD44, and CD69 expression. | [11] |

| Cyclosporine A | Similar effects to this compound in reducing activation marker expression. | [11] |

Key Experimental Protocols

The characterization of this compound's effects on T-lymphocytes relies on a set of standardized in vitro assays.

Calcineurin Phosphatase Activity Assay (Colorimetric)

This assay quantifies the enzymatic activity of calcineurin by measuring the release of free phosphate from a specific phosphopeptide substrate.

Objective: To measure the dose-dependent inhibition of calcineurin activity by this compound in cell lysates.

Methodology:

-

Lysate Preparation: Prepare T-cell lysates using a hypotonic lysis buffer containing protease inhibitors. Ensure samples are kept on ice to maintain enzymatic activity.[16]

-

Substrate: Utilize a synthetic, phosphorylated RII peptide, a well-established substrate for calcineurin.[16]

-

Reaction Setup: In a 96-well plate, combine the cell lysate, the RII phosphopeptide substrate, and a reaction buffer containing calcium and calmodulin. To discriminate calcineurin activity from that of other phosphatases, parallel reactions are set up containing EGTA (a calcium chelator) to measure calcineurin-independent phosphatase activity. Okadaic acid can be included to inhibit PP1 and PP2A phosphatases.[17][18]

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 10-30 minutes) to allow for the enzymatic reaction.[16]

-

Phosphate Detection: Stop the reaction and quantify the amount of free phosphate released. This is commonly achieved by adding a Malachite Green reagent, which forms a colored complex with inorganic phosphate.[18]

-

Data Analysis: Measure the absorbance at ~620-650 nm using a microplate reader. Construct a standard curve using known phosphate concentrations. Calcineurin-specific activity is calculated by subtracting the phosphate released in the presence of EGTA from the total phosphate released. Plot the percentage of inhibition against this compound concentration to determine the IC50 value.

T-Cell Proliferation Assay (CFSE Dye Dilution)

This flow cytometry-based assay measures the proliferation of T-cells by tracking the dilution of a fluorescent dye through successive cell generations.

Objective: To quantify the inhibitory effect of this compound on T-cell proliferation following stimulation.

Methodology:

-

Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation.

-

CFSE Labeling: Resuspend PBMCs in a protein-free buffer and incubate with Carboxyfluorescein Succinimidyl Ester (CFSE) dye. The dye covalently binds to intracellular proteins. Quench the staining reaction with complete culture medium.[19][20]

-

Cell Culture: Plate the CFSE-labeled PBMCs in a 96-well plate. Add this compound at various concentrations.

-

Stimulation: Stimulate T-cell proliferation using agonists such as plate-bound anti-CD3 and soluble anti-CD28 antibodies, or mitogens like Phytohaemagglutinin (PHA).[19][21] Include unstimulated (negative) and stimulated (positive, no drug) controls.

-

Incubation: Culture the cells for 3 to 5 days in a humidified 37°C, 5% CO2 incubator to allow for cell division.[21]

-

Flow Cytometry: Harvest the cells and stain with fluorescently-conjugated antibodies against T-cell surface markers (e.g., CD3, CD4, CD8). Acquire the cells on a flow cytometer.

-

Data Analysis: Gate on the T-cell population (e.g., CD3+). As cells divide, the CFSE fluorescence intensity is halved in each daughter cell generation, resulting in distinct peaks on a histogram. Quantify the percentage of cells that have undergone one or more divisions (i.e., the "CFSE-low" population).[20]

Cytokine Production Analysis (Intracellular Staining)

This assay measures the production of specific cytokines within individual T-cells.

Objective: To determine the effect of this compound on the synthesis of key cytokines like IL-2 and IFN-γ by activated T-cells.

Methodology:

-

Cell Culture and Stimulation: Culture PBMCs or isolated T-cells with this compound at various concentrations. Stimulate the cells (e.g., with PMA and ionomycin or anti-CD3/CD28) for several hours (e.g., 4-6 hours).

-

Protein Transport Inhibition: Crucially, add a protein transport inhibitor, such as Brefeldin A or Monensin, for the duration of the stimulation. This blocks the secretion of newly synthesized cytokines, causing them to accumulate in the Golgi apparatus and endoplasmic reticulum, making them detectable intracellularly.

-

Surface Staining: Harvest the cells and stain for cell surface markers (e.g., CD3, CD4, CD8) to identify T-cell subsets.

-

Fixation and Permeabilization: Fix the cells with a formaldehyde-based buffer to preserve cell morphology and antigenicity. Then, permeabilize the cell membranes using a saponin- or mild detergent-based buffer. This allows antibodies to access intracellular targets.

-

Intracellular Staining: Add fluorochrome-conjugated antibodies specific for the cytokines of interest (e.g., anti-IL-2, anti-IFN-γ, anti-TNF-α) to the permeabilized cells.[22]

-

Flow Cytometry and Analysis: Wash the cells and acquire them on a flow cytometer. Analyze the data by gating on specific T-cell populations (e.g., CD4+ T-cells) and then quantifying the percentage of cells positive for a particular cytokine and the mean fluorescence intensity (MFI) of the positive population.

Visualizing an Experimental Workflow

The diagram below outlines the typical workflow for a CFSE-based T-cell proliferation assay.

Conclusion

This compound exerts its potent immunosuppressive effects on T-lymphocytes through a well-defined mechanism: the formation of a this compound-cyclophilin A complex that effectively inhibits calcineurin. This targeted inhibition halts the calcineurin-NFAT signaling cascade, preventing the nuclear translocation of NFAT and the subsequent transcription of critical genes for T-cell activation, proliferation, and cytokine production.[3][6][8] Its unique structural properties confer a predictable pharmacodynamic response, positioning it as a valuable therapeutic agent in the management of T-cell-mediated autoimmune disorders.[1][3] The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of this compound and other immunomodulatory compounds targeting T-cell function.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Long-Term this compound Treatment for Lupus Nephritis Found Safe and Effective | Lupus Foundation of America [lupus.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Differential Effects of this compound and Tacrolimus on Insulin Secretion From Human Islets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. This compound Mechanism & Lupus Nephritis Treatment | Next-Gen Calcineurin Inhibitor Explained | RHAPP [contentrheum.com]

- 8. researchgate.net [researchgate.net]

- 9. NFAT and NFκB Activation in T Lymphocytes: A Model of Differential Activation of Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NFAT proteins: key regulators of T-cell development and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protective effect of the novel calcineurin inhibitor this compound in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of the cyclosporin-sensitive transcription factor NFAT1 in the allergic response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. LX211 (this compound) Suppresses Experimental Uveitis and Inhibits Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacokinetic Disposition Difference Between Cyclosporine and this compound Drives Their Distinct Efficacy and Safety Profiles in Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. LX211 (this compound) suppresses experimental uveitis and inhibits human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A fluorimetric method for determination of calcineurin activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. merckmillipore.com [merckmillipore.com]

- 18. researchgate.net [researchgate.net]

- 19. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. proimmune.com [proimmune.com]

- 21. tools.thermofisher.com [tools.thermofisher.com]

- 22. Dissecting the mechanism of cytokine release induced by T-cell engagers highlights the contribution of neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

structural differences between Voclosporin and cyclosporine

An In-depth Technical Guide to the Structural and Functional Differences Between Voclosporin and Cyclosporine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound and Cyclosporine A are both potent calcineurin inhibitors (CNIs) that function as immunosuppressants. While they share a common mechanism of action and a similar cyclic peptide core, a subtle yet critical structural modification gives this compound a distinct pharmacological profile. This compound, a structural analog of Cyclosporine A, was developed to improve upon the therapeutic window of traditional CNIs. This guide provides a detailed examination of the structural distinctions between these two compounds, correlating them to differences in potency, pharmacokinetics, and metabolic stability. We present comparative quantitative data, detailed experimental methodologies for their characterization, and visual diagrams of key signaling pathways and workflows to offer a comprehensive resource for researchers in immunology and drug development.

Introduction

Cyclosporine A (CsA), a cyclic undecapeptide isolated from the fungus Tolypocladium inflatum, revolutionized organ transplantation and the treatment of autoimmune diseases by being one of the first highly effective immunosuppressants.[1][2][3] Its mechanism centers on the inhibition of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase, which is a critical enzyme in the activation pathway of T-lymphocytes.[4][5] However, the clinical utility of CsA is often hampered by its unpredictable pharmacokinetic profile, significant inter-patient variability, and a narrow therapeutic index that requires diligent therapeutic drug monitoring to balance efficacy with the risk of nephrotoxicity.[6][7]

This compound (VCS), sold under the brand name Lupkynis, is a second-generation CNI designed through the chemical modification of CsA.[8] This modification was engineered to create a compound with a more predictable pharmacokinetic-pharmacodynamic relationship, higher potency, and an improved safety profile.[4][8][9] This document delves into the core structural differences that underpin the distinct characteristics of these two molecules.

Core Structural Differences

Both this compound and Cyclosporine A are cyclic peptides composed of eleven amino acids, many of which are N-methylated, contributing to their lipophilicity and membrane permeability.[1][10][11] The fundamental difference lies in a single, targeted modification at the amino acid-1 residue.

In Cyclosporine A, this residue is (4R)-4-[(E)-2-butenyl]-4,N-dimethyl-l-threonine (MeBmt).[1][2] this compound features a single carbon extension with a structural rearrangement at this same position, resulting in a novel side chain: (1R,2R,4E)-1-hydroxy-2-methylhepta-4,6-dien-1-yl.[1][12][13] This modification results in two isomers, cis and trans, with the trans-isomer being the more potent and active form.[1] This seemingly minor alteration has profound implications for the molecule's interaction with its biological targets and its overall pharmacological behavior.

Table 1: Comparative Chemical Properties

| Property | Cyclosporine A (CsA) | This compound (VCS) | Reference(s) |

| Molecular Formula | C62H111N11O12 | C63H111N11O12 | [1] |

| Molecular Weight | 1202.6 g/mol | 1214.6 g/mol | [1][14] |

| Structure Type | Cyclic Undecapeptide | Cyclic Undecapeptide | [1][8] |

| Key Distinction | Amino acid-1 side chain is a butenyl-threonine derivative | Amino acid-1 side chain is a modified diene derivative | [1][15] |

Mechanism of Action: A Consequence of Structure

The immunosuppressive effects of both drugs are mediated through the inhibition of the Calcineurin-NFAT signaling pathway, a cornerstone of T-cell activation.

-

Complex Formation : Both this compound and Cyclosporine first bind to an intracellular immunophilin, cyclophilin A (CypA).[1][4]

-

Calcineurin Inhibition : The resulting drug-CypA complex then binds to calcineurin. This binding event sterically hinders calcineurin's phosphatase active site.[4][5]

-

NFAT Blockade : Calcineurin is responsible for dephosphorylating the Nuclear Factor of Activated T-cells (NFAT). When calcineurin is inhibited, NFAT remains phosphorylated in the cytoplasm.[5][16]

-

Suppression of Gene Transcription : The inability of NFAT to translocate to the nucleus prevents the transcription of key pro-inflammatory cytokine genes, most notably Interleukin-2 (IL-2).[4][5] IL-2 is a potent T-cell proliferation signal, and its suppression leads to a halt in the clonal expansion of T-cells, thereby dampening the immune response.[4]

The structural modification on this compound's amino acid-1 residue enhances the binding affinity and stability of the VCS-CypA complex to calcineurin.[8][15] This results in a more potent and efficient inhibition of calcineurin's phosphatase activity compared to the CsA-CypA complex.[8][16]

Comparative Quantitative Data

The structural differences manifest as significant variations in potency and pharmacokinetic behavior. This compound generally demonstrates higher potency and a more predictable PK profile, which allows for fixed dosing without the need for therapeutic drug monitoring.[8]

Table 2: Comparative Pharmacological and Pharmacokinetic Parameters

| Parameter | Cyclosporine A (CsA) | This compound (VCS) | Reference(s) |

| Potency | |||

| Calcineurin Inhibition (CE50) | Higher concentration required | ~50 ng/mL | [17][18] |

| Cytotoxicity (IC50, HEK293 cells) | 21.6 µM | 42.3 µM (Less cytotoxic) | [19] |

| Pharmacokinetics | |||

| Profile | Non-linear, high inter-patient variability | More predictable, linear profile | [1][4][20] |

| Oral Bioavailability | Variable, up to ~30% | More consistent absorption | [7][11] |

| Tmax (Time to Peak) | ~1-8 hours (highly variable) | ~1.5 hours (on empty stomach) | [13][21] |

| Half-life (t1/2) | Variable, ~19 hours (range 10-27h) | ~25-36 hours | [1][21] |

| Apparent Clearance (CL/F) | ~0.4 L/h/kg (highly variable) | ~63.6 L/h | [1][21] |

| Apparent Volume of Distribution (Vd/F) | ~3.5 L/kg | ~2,154 L | [12][21] |

| Protein Binding | ~80% (lipoproteins) | ~97% | [12][21] |

| Metabolism | |||

| Primary Enzyme | Cytochrome P450 3A4 (CYP3A4) | Cytochrome P450 3A4 (CYP3A4) | [4][6] |

| Metabolites | Numerous active metabolites, some with potential toxicity | Major metabolite is 8-fold less potent than parent drug | [4][6][12] |

Key Experimental Methodologies

Characterizing and differentiating calcineurin inhibitors requires specific and robust assays. Below are protocols for key experiments cited in the evaluation of this compound and Cyclosporine.

Calcineurin Phosphatase Activity Assay

This assay directly measures the enzymatic activity of calcineurin and its inhibition by the compounds.

Methodology:

-

Reagent Preparation : Prepare purified, activated calcineurin. The substrate is a phosphopeptide, commonly the RII phosphopeptide, labeled with 32P.

-

Reaction : In a microplate, combine calcineurin, calmodulin, and Ca2+ in a reaction buffer.

-

Inhibitor Addition : Add varying concentrations of this compound or Cyclosporine (solubilized in DMSO) to the wells. Include a vehicle control (DMSO only).

-

Initiation : Start the reaction by adding the 32P-labeled RII phosphopeptide substrate. Incubate at 30°C for a defined period (e.g., 10-30 minutes).

-

Termination : Stop the reaction by adding a quench solution, such as trifluoroacetic acid or a molybdate dye-based reagent.

-

Quantification : Measure the amount of free 32P phosphate released. This can be done by separating the free phosphate from the unreacted phosphopeptide using chromatography or a binding resin, followed by scintillation counting. For non-radioactive methods, a malachite green-based colorimetric assay can be used to detect the released inorganic phosphate.

-

Data Analysis : Plot the percentage of calcineurin inhibition against the log of the inhibitor concentration to determine the IC50 value for each compound.

In Vitro T-Cell Cytokine Production Assay

This cell-based functional assay measures the downstream effect of calcineurin inhibition on T-cell activation.

Methodology:

-

Cell Isolation : Isolate human peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation. Further purify CD4+ T-cells using magnetic-activated cell sorting (MACS).[16]

-

Cell Culture : Culture the purified CD4+ T-cells in complete RPMI-1640 medium.

-

Pre-incubation with Inhibitor : Add serial dilutions of this compound or Cyclosporine to the cell cultures and pre-incubate for 1-2 hours.

-

T-Cell Stimulation : Activate the T-cells by adding a stimulant, such as anti-CD3/CD28 antibodies or phytohemagglutinin (PHA).

-

Incubation : Incubate the cultures for 24-48 hours to allow for cytokine production.

-

Supernatant Collection : Centrifuge the plates and collect the cell-free supernatant.

-

Cytokine Quantification : Measure the concentration of IL-2 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis : Determine the IC50 value by plotting the percentage of IL-2 inhibition against the log of the inhibitor concentration.

Pharmacokinetic Analysis via LC-MS/MS

This method is used for the accurate quantification of drug concentrations in biological matrices like whole blood.[22]

Methodology:

-

Sample Preparation : To a 100 µL aliquot of human whole blood, add an internal standard (e.g., deuterated this compound).[22] Induce protein precipitation by adding a solution of methanol and 0.2M zinc sulfate. Vortex and centrifuge to pellet the precipitated proteins.[22]

-

Chromatography : Inject the supernatant onto a liquid chromatography (LC) system. Use a reverse-phase column (e.g., Zorbax SB-C8) heated to 60°C.[22] Employ a gradient elution method with mobile phases consisting of water-acetonitrile or water-methanol, supplemented with modifiers like acetic acid and sodium acetate to ensure good peak shape and separation.[22]

-

Mass Spectrometry : The eluent from the LC column is directed to a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.[22]

-

Detection : Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for the parent drug and the internal standard to ensure selectivity and sensitivity.

-

Quantification : Construct a calibration curve using standards of known concentrations and calculate the concentration of the drug in the unknown samples based on the peak area ratio of the analyte to the internal standard.

Conclusion

The structural divergence between this compound and Cyclosporine A, centered on the modification of the amino acid-1 residue, is a prime example of successful rational drug design. This single chemical alteration translates into a cascade of pharmacological advantages for this compound, including enhanced potency, a more predictable and stable pharmacokinetic profile, and an improved metabolic safety profile.[1][4] These differences reduce the therapeutic complexities associated with Cyclosporine A, most notably by eliminating the need for routine therapeutic drug monitoring.[8] For drug development professionals and researchers, the comparative study of these two molecules offers valuable insights into how subtle structural changes can profoundly impact a drug's clinical performance and therapeutic index.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. Cyclosporin clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cyclosporin: an updated review of the pharmacokinetic properties, clinical efficacy and tolerability of a microemulsion-based formulation (neoral)1 in organ transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Ciclosporin - Wikipedia [en.wikipedia.org]

- 12. This compound - Wikipedia [en.wikipedia.org]

- 13. This compound | C63H111N11O12 | CID 6918486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Cyclosporin A | C62H111N11O12 | CID 5284373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Protective effect of the novel calcineurin inhibitor this compound in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. DigitalCommons@PCOM - Research Day: Effects of Second-Generation Calcineurin Inhibitor, this compound, on Calcineurin Isoform Activity and Nephrotoxicity in Comparison to Cyclosporine and Tacrolimus [digitalcommons.pcom.edu]

- 20. Pharmacokinetic Disposition Difference Between Cyclosporine and this compound Drives Their Distinct Efficacy and Safety Profiles in Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ijfmr.com [ijfmr.com]

- 22. Development and validation of a LC/MS/MS method for quantifying the next generation calcineurin inhibitor, this compound, in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New Calcineurin Inhibitor: An In-depth Guide to the Early Discovery and Synthesis of Voclosporin (ISA247)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voclosporin, formerly known as ISA247, is a novel calcineurin inhibitor that has emerged as a significant advancement in immunosuppressive therapy, particularly for the treatment of lupus nephritis.[1][2] Discovered in the mid-1990s by the Canadian biopharmaceutical company Isotechnika, this compound is a semi-synthetic analog of cyclosporine A, engineered for an improved potency and pharmacokinetic profile.[1][3] This technical guide delves into the core aspects of this compound's early discovery and synthesis, providing a detailed overview of its mechanism of action, seminal experimental protocols, and key quantitative data that underpinned its development.

Mechanism of Action: A Refined Approach to Calcineurin Inhibition

This compound exerts its immunosuppressive effects by inhibiting calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[2] The inhibition of calcineurin is central to blocking the activation of T-lymphocytes, a critical step in the inflammatory cascade of autoimmune diseases.

The binding of this compound to cyclophilin A, an intracellular protein, creates a composite surface that avidly binds to calcineurin.[4] This interaction is significantly more potent than that of its predecessor, cyclosporine A.[1] The this compound-cyclophilin A complex effectively inhibits the phosphatase activity of calcineurin.

This inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[2] In its phosphorylated state, NFAT resides in the cytoplasm. Upon dephosphorylation by calcineurin, NFAT translocates to the nucleus, where it upregulates the transcription of a host of pro-inflammatory cytokines, most notably Interleukin-2 (IL-2). By preventing NFAT translocation, this compound effectively halts the production of IL-2 and other inflammatory mediators, thereby suppressing the T-cell mediated immune response.[2]

Early Synthesis of this compound (ISA247)

The early synthesis of this compound utilized Cyclosporine A as the starting material, leveraging its complex cyclic peptide structure. A key modification involves the extension of the side chain at the first amino acid residue. One of the stereoselective methods developed involves the use of organozirconium chemistry to introduce the diene moiety with high E-isomer selectivity.[5][6]

The synthesis can be broadly outlined in the following key steps:

-

Acetylation: The hydroxyl group of the first amino acid residue of Cyclosporine A is protected by acetylation.[7]

-

Oxidative Cleavage: The double bond in the side chain is cleaved, typically via ozonolysis, to yield an aldehyde.[7]

-

Olefin Introduction: The diene side chain is introduced. An early and efficient method employed an organozirconium-mediated reaction.[5][7]

-

Deprotection: The acetyl protecting group is removed to yield this compound.[7]

Quantitative Pharmacological Data

The early development of this compound was guided by rigorous quantitative assessment of its pharmacological properties. Key data from preclinical and early clinical studies are summarized below.

Table 1: Binding Affinity and Potency of this compound (ISA247)

| Parameter | Value | Method | Reference |

| Binding Affinity (Kd) to Cyclophilin A | |||

| E-ISA247 (trans-isomer) | 15 ± 4 nM | Fluorescence Spectroscopy | [8][9] |

| Z-ISA247 (cis-isomer) | 61 ± 9 nM | Fluorescence Spectroscopy | [8][9] |

| Cyclosporine A | 13 ± 4 nM | Fluorescence Spectroscopy | [8] |

| In Vitro Calcineurin Inhibition | |||

| IC50 (HEK293 cells) | 42.3 µM (less cytotoxic than CsA) | Cytotoxicity Assay | [10] |

| In Vivo Efficacy (Phase 2b, Kidney Transplant) | |||

| Biopsy-Proven Acute Rejection (Low Dose) | 10.7% | Clinical Trial | [11] |

| Biopsy-Proven Acute Rejection (Medium Dose) | 9.1% | Clinical Trial | [11] |

| Biopsy-Proven Acute Rejection (High Dose) | 2.3% | Clinical Trial | [11] |

| Biopsy-Proven Acute Rejection (Tacrolimus) | 5.8% | Clinical Trial | [11] |

Table 2: Early Phase Clinical Pharmacokinetic Parameters of this compound

| Parameter | Value | Study Population | Reference |

| Single Dose (0.4 mg/kg) | |||

| Cmax (Severe Renal Impairment) | No significant increase | Patients with severe renal impairment | [12] |

| AUC (Severe Renal Impairment) | 1.5-fold increase | Patients with severe renal impairment | [12] |

| Cmax (Mild to Moderate Hepatic Impairment) | 1.5 to 2-fold increase in exposure | Patients with hepatic impairment | [12] |

| AUC (Mild to Moderate Hepatic Impairment) | 1.5 to 2-fold increase in exposure | Patients with hepatic impairment | [12] |

| Dose-Ranging Study | |||

| Elimination Half-life (T1/2) at 4.5 mg/kg | 18.1 ± 2.1 hours | Healthy Subjects | [13] |

| Elimination Half-life (T1/2) at 0.25 mg/kg | 5.7 ± 2 hours | Healthy Subjects | [13] |

| CE50 (Concentration for 50% of max effect) | 78 ng/mL | Healthy Subjects | [13] |

Key Experimental Protocols

Synthesis of this compound via Organozirconium Chemistry

This protocol provides a high-level overview of a stereoselective synthesis of the E-isomer of this compound.

Materials:

-

Cyclosporine A

-

Acetic anhydride, pyridine, 4-dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

Ozone (O₃)

-

Propargyltrimethylsilane

-

Bis(cyclopentadienyl)zirconium chloride hydride (Schwartz's reagent)

-

Silver perchlorate (AgClO₄)

-

Base (e.g., potassium carbonate)

-

Methanol

-

Solvents for chromatography (e.g., toluene, acetone)

Procedure:

-

Acetylation of Cyclosporine A: Dissolve Cyclosporine A in DCM. Add acetic anhydride, pyridine, and a catalytic amount of DMAP. Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS). Work up the reaction to isolate acetylated Cyclosporine A.[7]

-

Ozonolysis: Dissolve the acetylated Cyclosporine A in a suitable solvent (e.g., DCM/methanol). Cool the solution to -78°C and bubble ozone gas through the solution until a blue color persists. Quench the reaction with a reducing agent (e.g., dimethyl sulfide). Isolate the resulting aldehyde intermediate.[6][7]

-

Hydrozirconation and Alkene Formation: In a separate flask, react propargyltrimethylsilane with bis(cyclopentadienyl)zirconium chloride hydride to form the vinylzirconocene intermediate. In the main reaction flask containing the aldehyde intermediate, add silver perchlorate followed by the dropwise addition of the vinylzirconocene solution. This silver-catalyzed addition and subsequent elimination stereoselectively forms the E-isomer of the protected this compound.[5][7]

-

Deprotection: Dissolve the protected this compound in a suitable solvent (e.g., methanol). Add a base (e.g., potassium carbonate) and stir at room temperature to remove the acetyl group.[7]

-

Purification: Purify the crude this compound using column chromatography (e.g., silica gel with a toluene/acetone mobile phase) followed by semi-preparative HPLC to obtain the final high-purity product.[7][14]

Determination of Binding Affinity by Fluorescence Spectroscopy

This protocol outlines the method used to determine the dissociation constant (Kd) of this compound for Cyclophilin A.

Materials:

-

Recombinant human Cyclophilin A

-

This compound (E- and Z-isomers)

-

Cyclosporine A (as a control)

-

Buffer: 10 mM HEPES pH 7.4, 150 mM NaCl

-

Dimethyl sulfoxide (DMSO)

-

Fluorometer

Procedure:

-

Protein Preparation: Prepare a solution of Cyclophilin A at a concentration of 200 nM in the assay buffer.

-

Ligand Preparation: Prepare stock solutions of E-ISA247, Z-ISA247, and Cyclosporine A in DMSO.

-

Fluorescence Measurement:

-

Place 2 ml of the Cyclophilin A solution in a cuvette.

-

Excite the intrinsic tryptophan fluorescence of Cyclophilin A at 280 nm and measure the emission at 340 nm.

-

Perform a titration by adding small aliquots of the ligand stock solution to the protein solution. Ensure the final DMSO concentration remains constant (e.g., 1.7%).

-

After each addition, allow the system to equilibrate and then measure the fluorescence intensity.

-

-

Data Analysis:

-

Correct the measured fluorescence intensities for dilution.

-

Plot the change in fluorescence intensity as a function of the ligand concentration.

-

Fit the data to a suitable binding isotherm equation to determine the equilibrium dissociation constant (Kd).[8]

-

Conclusion

The early discovery and development of this compound (ISA247) represent a significant achievement in medicinal chemistry and pharmacology. Through targeted modification of the Cyclosporine A scaffold, researchers at Isotechnika successfully engineered a next-generation calcineurin inhibitor with enhanced potency and a more predictable pharmacokinetic profile. The detailed synthetic methodologies and rigorous quantitative characterization of its binding and inhibitory activities laid a strong foundation for its successful clinical development and eventual approval for the treatment of lupus nephritis, offering a valuable therapeutic option for patients with this debilitating autoimmune disease.

References

- 1. researchgate.net [researchgate.net]

- 2. go.drugbank.com [go.drugbank.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound: Synthesis and Description_Chemicalbook [chemicalbook.com]

- 8. Structural basis for the cyclophilin A binding affinity and immunosuppressive potency of E-ISA247 (this compound) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural basis for the cyclophilin A binding affinity and immunosuppressive potency of E-ISA247 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DigitalCommons@PCOM - Research Day: Effects of Second-Generation Calcineurin Inhibitor, this compound, on Calcineurin Isoform Activity and Nephrotoxicity in Comparison to Cyclosporine and Tacrolimus [digitalcommons.pcom.edu]

- 11. Pharmacokinetic Disposition Difference Between Cyclosporine and this compound Drives Their Distinct Efficacy and Safety Profiles in Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of this compound in renal impairment and hepatic impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 14. WO2020082061A1 - Solid state forms of this compound - Google Patents [patents.google.com]

Voclosporin's Impact on Cytokine Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Voclosporin, a novel calcineurin inhibitor (CNI), has demonstrated significant efficacy in the treatment of lupus nephritis (LN). Its mechanism of action, centered on the inhibition of calcineurin, directly impacts T-cell activation and the subsequent production of a wide array of inflammatory cytokines. This technical guide provides an in-depth exploration of this compound's effects on cytokine expression profiles, offering detailed experimental protocols and visual representations of the underlying signaling pathways and research workflows. While specific quantitative data from the pivotal AURORA 1 and AURA-LV clinical trials on systemic cytokine modulation are not publicly available, this guide synthesizes data from in-vitro studies and the established mechanism of action to provide a comprehensive overview for research and drug development professionals.

Mechanism of Action: Inhibition of Calcineurin-NFAT Signaling

This compound exerts its immunomodulatory effects by binding to cyclophilin A, forming a complex that inhibits the phosphatase activity of calcineurin.[1][2] In T-lymphocytes, calcineurin is a critical enzyme in the T-cell receptor (TCR) signaling pathway.[2] Upon TCR engagement, intracellular calcium levels rise, activating calcineurin. Activated calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[3] This dephosphorylation allows NFAT to translocate from the cytoplasm to the nucleus, where it binds to the promoter regions of various genes encoding pro-inflammatory cytokines, initiating their transcription.[2]

By inhibiting calcineurin, this compound prevents the dephosphorylation and nuclear translocation of NFAT, thereby blocking the transcription and subsequent production of a broad range of T-cell-derived cytokines.[2][4] This ultimately leads to a reduction in T-cell proliferation and effector functions.[1]

Data on Cytokine Expression Modulation

In-vitro studies have demonstrated this compound's potent inhibitory effect on the production of a wide range of cytokines by activated T-cells. These studies provide valuable insights into the drug's immunomodulatory properties.

Table 1: In-Vitro Effect of this compound on T-Cell Cytokine Production

| Cytokine | T-Cell Type | Stimulation | This compound Concentration | Observed Effect | Reference |

| Pro-inflammatory & Th1 | |||||

| IL-2 | Human CD4+ T-cells | anti-CD3/CD28 | 10 µg/mL | Markedly reduced secretion and gene transcription | [2] |

| IFN-γ | Human CD4+ T-cells | anti-CD3/CD28 | 10 µg/mL | Markedly reduced secretion and gene transcription | [2] |

| TNF-α | Human CD4+ T-cells | anti-CD3/CD28 | 10 µg/mL | Markedly reduced secretion and gene transcription | [2] |

| IL-6 | Human CD4+ T-cells | anti-CD3/CD28 | 10 µg/mL | Markedly reduced secretion | [2] |

| Th2 | |||||

| IL-4 | Human CD4+ T-cells | anti-CD3/CD28 | 10 µg/mL | Markedly reduced secretion | [2] |

| IL-5 | Human CD4+ T-cells | anti-CD3/CD28 | 10 µg/mL | Markedly reduced secretion | [2] |

| IL-9 | Human CD4+ T-cells | anti-CD3/CD28 | 10 µg/mL | Markedly reduced secretion | [2] |

| IL-13 | Human CD4+ T-cells | anti-CD3/CD28 | 10 µg/mL | Markedly reduced secretion | [2] |

| Th17 | |||||

| IL-17A | Human CD4+ T-cells | anti-CD3/CD28 | 10 µg/mL | Markedly reduced secretion and gene transcription | [2] |

| IL-17F | Human CD4+ T-cells | anti-CD3/CD28 | 10 µg/mL | Markedly reduced secretion and gene transcription | [2] |

| IL-22 | Human CD4+ T-cells | anti-CD3/CD28 | 10 µg/mL | Markedly reduced secretion | [2] |

| Regulatory | |||||

| IL-10 | Human CD4+ T-cells | anti-CD3/CD28 | 10 µg/mL | Markedly reduced secretion and gene transcription | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound on cytokine expression profiles.

Quantification of Serum/Plasma Cytokines using Multiplex Immunoassay (Luminex)

This protocol allows for the simultaneous measurement of multiple cytokines in a small volume of serum or plasma.

Materials:

-

Luminex multiplex cytokine assay kit (e.g., Human Th1/Th2/Th17 panel)

-

Patient serum or plasma samples (collected in EDTA or heparin tubes, centrifuged, and stored at -80°C)

-

Luminex instrument (e.g., MAGPIX®, Luminex 200™)

-

96-well filter plate

-

Plate shaker

-

Wash buffer, Assay buffer, Detection antibody diluent (provided in the kit)

-

Streptavidin-Phycoerythrin (S-PE)

-

Recombinant cytokine standards

Procedure:

-

Prepare Reagents: Reconstitute and prepare all reagents (beads, standards, detection antibodies, S-PE) according to the kit manufacturer's instructions.

-

Prepare Standard Curve: Perform serial dilutions of the reconstituted cytokine standards to generate a standard curve.

-

Sample Preparation: Thaw patient serum/plasma samples on ice. Centrifuge at 10,000 x g for 5 minutes at 4°C to remove any precipitates. Dilute samples in the appropriate assay buffer as recommended by the kit protocol.

-

Assay Protocol: a. Add the antibody-coupled beads to each well of the 96-well filter plate. b. Wash the beads using a vacuum manifold. c. Add standards, controls, and diluted patient samples to the appropriate wells. d. Incubate on a plate shaker at room temperature for the recommended time (typically 1-2 hours), protected from light. e. Wash the beads three times. f. Add the biotinylated detection antibody cocktail to each well. g. Incubate on a plate shaker at room temperature for the recommended time (typically 1 hour), protected from light. h. Wash the beads three times. i. Add Streptavidin-PE to each well. j. Incubate on a plate shaker at room temperature for the recommended time (typically 30 minutes), protected from light. k. Wash the beads three times. l. Resuspend the beads in wash buffer.

-

Data Acquisition: Acquire data on the Luminex instrument. The instrument will identify each bead region and quantify the median fluorescence intensity (MFI) of the reporter dye.

-

Data Analysis: Use the instrument's software to generate a standard curve for each cytokine and calculate the concentration of each cytokine in the patient samples.

Intracellular Cytokine Staining by Flow Cytometry

This protocol is for the detection of cytokine-producing T-cell subsets (e.g., Th1, Th2, Th17) in peripheral blood mononuclear cells (PBMCs).

Materials:

-

Ficoll-Paque for PBMC isolation

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

Cell stimulation cocktail (e.g., Phorbol 12-Myristate 13-Acetate (PMA) and Ionomycin)

-

Protein transport inhibitor (e.g., Brefeldin A or Monensin)

-

Fluorescently conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8) and intracellular cytokines (e.g., IFN-γ, IL-4, IL-17A)

-

Fixation/Permeabilization buffer

-

Flow cytometer

-

FACS tubes

Procedure:

-

Isolate PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Stimulation: a. Resuspend PBMCs in complete RPMI-1640 medium. b. Stimulate the cells with a cell stimulation cocktail (e.g., PMA and Ionomycin) in the presence of a protein transport inhibitor for 4-6 hours at 37°C. This traps the cytokines inside the cells.

-

Surface Staining: a. Wash the stimulated cells with FACS buffer (PBS with 2% FBS). b. Stain the cells with fluorescently conjugated antibodies against surface markers (e.g., anti-CD3, anti-CD4) for 30 minutes at 4°C in the dark.

-

Fixation and Permeabilization: a. Wash the cells to remove unbound surface antibodies. b. Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature. c. Wash the cells with permeabilization buffer.

-

Intracellular Staining: a. Resuspend the fixed and permeabilized cells in permeabilization buffer containing the fluorescently conjugated antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-IL-4, anti-IL-17A). b. Incubate for 30 minutes at room temperature in the dark.

-

Data Acquisition: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer.

-

Data Analysis: Analyze the data using flow cytometry analysis software to identify and quantify the percentage of different T-cell subsets producing specific cytokines.

Conclusion

This compound's mechanism of action as a calcineurin inhibitor provides a strong rationale for its observed efficacy in lupus nephritis. By suppressing the calcineurin-NFAT signaling pathway, this compound effectively downregulates the production of a broad spectrum of pro-inflammatory cytokines, thereby mitigating the autoimmune-driven inflammation characteristic of the disease. While quantitative data from large-scale clinical trials in lupus nephritis patients remain to be fully elucidated in the public domain, the in-vitro evidence and the well-established mechanism of action strongly support the role of cytokine modulation in the therapeutic effects of this compound. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the nuanced effects of this compound on cytokine expression profiles and to explore its potential in other immune-mediated diseases.

References

- 1. Th17/Treg Ratio and Disease Activity in Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protective effect of the novel calcineurin inhibitor this compound in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Aurinia reports positive AURA–LV study outcome of this compound in treating lupus nephritis - Clinical Trials Arena [clinicaltrialsarena.com]

Voclosporin's Impact on Non-Immune Renal Cells: A Technical Guide

A Deep Dive into the Direct Cellular Mechanisms of a Novel Calcineurin Inhibitor

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Voclosporin, a next-generation calcineurin inhibitor (CNI), has emerged as a potent therapeutic for lupus nephritis, demonstrating significant efficacy in reducing proteinuria and preserving renal function.[1][2] While its immunomodulatory effects on T-cells are well-established, a growing body of evidence highlights its direct and often protective impact on non-immune renal cells. This technical guide synthesizes the current understanding of this compound's interactions with podocytes, tubular epithelial cells, mesangial cells, and glomerular endothelial cells. It provides an in-depth analysis of the underlying signaling pathways, quantitative data from preclinical and clinical studies, and detailed experimental methodologies to facilitate further research in this area. A key focus is this compound's superior safety profile concerning nephrotoxicity compared to its predecessors, cyclosporine A and tacrolimus.[3][4][5]

Impact on Podocytes: Stabilization of the Glomerular Filtration Barrier

This compound's primary and most well-documented effect on non-immune renal cells is the stabilization of podocytes, the specialized epithelial cells crucial for the integrity of the glomerular filtration barrier.[6]

Mechanism of Action: Preventing Synaptopodin Dephosphorylation

The core mechanism involves the inhibition of calcineurin, a calcium-calmodulin-activated phosphatase.[2] In podocytes, activated calcineurin dephosphorylates synaptopodin, an actin-associated protein essential for maintaining the structure of the foot processes and the slit diaphragm.[6] This dephosphorylation marks synaptopodin for degradation, leading to the destabilization of the actin cytoskeleton, foot process effacement, and subsequent proteinuria.[6] By inhibiting calcineurin, this compound preserves the phosphorylated state of synaptopodin, thereby stabilizing the podocyte architecture and reducing protein leakage.[1][6]

Quantitative Data on Podocyte Protection

A preclinical study using a streptozotocin-induced diabetic nephropathy rat model provided key quantitative insights into this compound's protective effects on podocytes.[7]

| Parameter | Diabetic Control | This compound-Treated (5.0 mg/kg BID for 6 weeks) | Fold Change vs. Normal |

| Renal Cortical Calcineurin Expression | 3.5-fold increase | 50% reduction of the increase | N/A |

| Glomerular CTGF Expression | Increased | Blocked the rise | N/A |

| WT-1 Expression | Decreased | Blocked the fall | N/A |

| Synaptopodin Expression | Decreased | Stabilized (blocked the fall) | N/A |

Data summarized from a study in a streptozotocin-induced diabetic nephropathy rat model.[7]

Experimental Protocols

-

Animal Model: Male Sprague-Dawley rats.[7]

-

Induction of Diabetes: A single intraperitoneal injection of streptozotocin (60 mg/kg).[7]

-

Treatment: Oral gavage of this compound (5.0 mg/kg) twice daily.[7]

-

Duration: Treatment for 6, 9, and 12 weeks.[7]

-

Analysis:

-

Tissue Preparation: Kidney cortex sections are fixed in glutaraldehyde, post-fixed in osmium tetroxide, dehydrated, and embedded in resin.[8]

-

Imaging: Ultrathin sections are viewed with a transmission electron microscope.[8]

-

Quantification: Morphometric analysis is performed to measure the foot process width, providing a quantitative measure of effacement.[8]

Signaling Pathway and Experimental Workflow

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Protective effect of the novel calcineurin inhibitor this compound in experimental colitis [frontiersin.org]

- 4. DigitalCommons@PCOM - Research Day: Effects of Second-Generation Calcineurin Inhibitor, this compound, on Calcineurin Isoform Activity and Nephrotoxicity in Comparison to Cyclosporine and Tacrolimus [digitalcommons.pcom.edu]

- 5. Pharmacokinetic Disposition Difference Between Cyclosporine and this compound Drives Their Distinct Efficacy and Safety Profiles in Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound: Unique Chemistry, Pharmacology and Toxicity Profile, and Possible Options for Implementation into the Management of Lupus Nephritis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Calcineurin inhibitor effects on kidney electrolyte handling and blood pressure: tacrolimus versus this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Podocyte Foot Process Effacement Precedes Albuminuria and Glomerular Hypertrophy in CD2-Associated Protein Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Stability of Voclosporin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of voclosporin, a next-generation calcineurin inhibitor. Understanding the stability profile of an active pharmaceutical ingredient (API) is critical for ensuring its quality, safety, and efficacy throughout its lifecycle. This document details the intrinsic stability of this compound under various stress conditions, outlines the methodologies used for its assessment, and presents its mechanism of action.

Chemical Stability Profile

This compound, a structural analog of cyclosporine A, has been engineered for enhanced metabolic stability and a more predictable pharmacokinetic profile.[1] Its chemical stability has been evaluated through forced degradation studies, which are essential for identifying potential degradation products and developing stability-indicating analytical methods.[2][3] These studies subject the drug substance to conditions more severe than accelerated stability testing to understand its degradation pathways.[4]

Forced degradation studies on this compound have been conducted under acidic, alkaline, oxidative, thermal, and photolytic conditions. The results indicate that this compound is susceptible to degradation under these stress conditions, with the most significant degradation observed in acidic and alkaline environments.

Summary of Forced Degradation Studies

The following table summarizes the quantitative data from forced degradation studies on this compound. It is important to note that the extent of degradation can vary depending on the specific experimental conditions such as the concentration of the stressor, temperature, and duration of exposure.

| Stress Condition | Reagent/Condition | Temperature | Duration | % Degradation | Reference |

| Acid Hydrolysis | 1N HCl | 60°C | 1 hour | 5.32% | [5] |

| Alkaline Hydrolysis | 1N NaOH | 60°C | 1 hour | 4.91% | [5] |

| Oxidative Degradation | 20% H₂O₂ | Room Temperature | 24 hours | 3.93% | [5][6] |

| Thermal Degradation | Dry Heat | 105°C | 1 hour | - | [2] |

| Neutral Hydrolysis | Water | 70°C | 24 hours | - | [6] |

| Photolytic Degradation | UV light at 254 nm | Ambient | - | - | [7] |

Note: "-" indicates that specific quantitative data was not available in the cited literature.

These studies are crucial for identifying the degradation products of this compound, which can include oxidation products of the amino acid side chains, hydrolysis or cleavage of peptide bonds, and epimerization at stereogenic centers.[8]

Experimental Protocols for Stability Testing

The development and validation of a stability-indicating analytical method are paramount for accurately assessing the chemical stability of this compound. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most commonly employed technique for this purpose.[7][9]

Stability-Indicating RP-HPLC Method

A typical stability-indicating RP-HPLC method for this compound analysis involves the following components:

-

Column: A C18 column is frequently used, such as a Kromasil C18 (250 mm x 4.6 mm, 5 µm) or a Waters X-Terra RP-18 (250 x 4.6mm, 5μ).[7][10]

-

Mobile Phase: A common mobile phase consists of a mixture of an acidic buffer (e.g., 0.1% orthophosphoric acid or 0.01N phosphate buffer) and an organic solvent like acetonitrile in varying ratios (e.g., 60:40 or 70:30 v/v).[1][7]

-

Flow Rate: A flow rate of 1.0 mL/min is often utilized.[7][9]

-

Detection Wavelength: Detection is typically performed using a UV detector at a wavelength between 220 nm and 282 nm.[1][7]

-

Column Temperature: The column temperature is usually maintained at around 30°C.[1][7]

This method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness.[6]

Forced Degradation Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on this compound:

2.2.1. Acid Hydrolysis

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of distilled water and ethanol).[2][11]

-

To a known volume of the stock solution, add an equal volume of 1N hydrochloric acid (HCl).[3][7]

-

Reflux the mixture in a water bath at 60°C for 1 hour.[3][7]

-

Cool the solution to room temperature.

-

Neutralize the solution with an equivalent amount of 1N sodium hydroxide (NaOH).[3][7]

-

Dilute the resulting solution to a suitable concentration with the mobile phase and analyze by the validated RP-HPLC method.[7]

2.2.2. Alkaline Hydrolysis

-

Prepare a stock solution of this compound as described for acid hydrolysis.

-

To a known volume of the stock solution, add an equal volume of 1N sodium hydroxide (NaOH).[2]

-

Reflux the mixture in a water bath at 60°C for 30 minutes to 1 hour.[2][7]

-

Cool the solution to room temperature.

-

Neutralize the solution with an equivalent amount of 1N hydrochloric acid (HCl).

-

Dilute the resulting solution to a suitable concentration with the mobile phase and analyze by RP-HPLC.

2.2.3. Oxidative Degradation

-

Prepare a stock solution of this compound.

-

To a known volume of the stock solution, add an equal volume of 20% hydrogen peroxide (H₂O₂).[2][6]

-

Keep the solution in the dark at room temperature for 24 hours to prevent photolytic degradation.[6]

-

Dilute the resulting solution to a suitable concentration with the mobile phase and analyze by RP-HPLC.

2.2.4. Thermal Degradation

-

Place the solid this compound drug substance in an oven at 105°C for 1 hour.[2]

-

After the specified time, remove the sample and allow it to cool to room temperature.

-

Prepare a solution of the heat-stressed sample in the mobile phase at a suitable concentration and analyze by RP-HPLC.

2.2.5. Photolytic Degradation

-

Expose a solution of this compound to UV light at 254 nm in a photostability chamber.[7]

-

Simultaneously, keep a control sample in the dark to serve as a baseline.

-

After a defined exposure period, dilute both the exposed and control samples to a suitable concentration with the mobile phase and analyze by RP-HPLC.

Mechanism of Action and Signaling Pathway

This compound is a calcineurin inhibitor that exerts its immunosuppressive effects by blocking the activation of T-cells.[12] It forms a complex with cyclophilin A, and this complex binds to and inhibits calcineurin.[13] Calcineurin is a calcium-dependent phosphatase that dephosphorylates the Nuclear Factor of Activated T-cells (NFAT).[12] By inhibiting calcineurin, this compound prevents the dephosphorylation of NFAT, thereby blocking its translocation to the nucleus and subsequent transcription of pro-inflammatory cytokines like Interleukin-2 (IL-2).[12] This ultimately leads to a reduction in T-cell proliferation and a dampening of the immune response.[7]

Caption: this compound's mechanism of action in inhibiting T-cell activation.

Experimental Workflow for Stability Assessment

The assessment of this compound's chemical stability follows a structured workflow, from method development to the analysis of degradation samples.

Caption: Workflow for assessing the chemical stability of this compound.

Conclusion

This technical guide provides a detailed overview of the chemical stability of this compound, supported by data from forced degradation studies and established analytical methodologies. A thorough understanding of its stability profile is essential for the development of robust formulations and for ensuring the quality and safety of this compound-containing drug products. The provided experimental protocols and diagrams serve as valuable resources for researchers and professionals in the field of drug development.

References

- 1. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 2. ijpra.com [ijpra.com]

- 3. researchgate.net [researchgate.net]

- 4. database.ich.org [database.ich.org]

- 5. researchgate.net [researchgate.net]

- 6. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 7. impactfactor.org [impactfactor.org]

- 8. veeprho.com [veeprho.com]

- 9. ijprajournal.com [ijprajournal.com]

- 10. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 11. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. pharmaffiliates.com [pharmaffiliates.com]

Voclosporin: A Technical Guide to its Potential Applications in Autoimmune Diseases Beyond Lupus Nephritis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Voclosporin, a novel calcineurin inhibitor, has recently gained prominence with its approval for the treatment of lupus nephritis. Its unique molecular structure, offering a more predictable pharmacokinetic and pharmacodynamic profile compared to legacy calcineurin inhibitors like cyclosporine A, has sparked significant interest in its broader therapeutic potential across a spectrum of autoimmune diseases. This technical guide provides an in-depth exploration of this compound's core mechanism of action and summarizes the existing preclinical and clinical evidence for its application in non-infectious uveitis, psoriasis, and inflammatory bowel disease. Detailed experimental methodologies from key studies are presented to facilitate future research, and quantitative data are summarized for comparative analysis. Signaling pathways and experimental workflows are visualized to provide a clear understanding of the scientific rationale and investigational approaches for expanding the therapeutic scope of this compound.

Core Mechanism of Action: Calcineurin Inhibition and Immunomodulation

This compound exerts its immunosuppressive effects by inhibiting calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[1][2] As a structural analog of cyclosporine A, this compound binds to the immunophilin cyclophilin A.[2][3] This this compound-cyclophilin A complex then binds to calcineurin, sterically hindering its phosphatase activity.[3]

The primary downstream consequence of calcineurin inhibition is the prevention of the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT).[4][5] In its phosphorylated state, NFAT is retained in the cytoplasm of T-lymphocytes. Upon T-cell receptor activation, intracellular calcium levels rise, activating calcineurin. Activated calcineurin then dephosphorylates NFAT, exposing a nuclear localization signal and facilitating its translocation into the nucleus.[5]

Once in the nucleus, NFAT acts as a transcription factor, upregulating the expression of a cascade of pro-inflammatory genes, most notably Interleukin-2 (IL-2).[1][2] IL-2 is a critical cytokine for T-cell proliferation and the orchestration of the adaptive immune response. By blocking this pathway, this compound effectively suppresses T-cell activation, proliferation, and the production of various inflammatory cytokines, thereby dampening the autoimmune response.[1][4]

Potential Application in Non-Infectious Uveitis

Non-infectious uveitis is a group of inflammatory conditions affecting the uveal tract of the eye and is a significant cause of vision loss.[4] The pathogenesis is believed to be T-cell mediated, making it a rational target for this compound.[4]

Clinical Development Program: LUMINATE

The LUMINATE program consisted of three Phase 2/3, multicenter, double-masked, placebo-controlled trials designed to evaluate the efficacy and safety of this compound as a corticosteroid-sparing therapy.[6]

-

LUMINATE Active (LX211-01): Enrolled patients with active intermediate, posterior, or panuveitis.[3]

-

LUMINATE Maintenance (LX211-02): Enrolled patients with quiescent intermediate, posterior, or panuveitis requiring systemic immunosuppression.[3]

-

LUMINATE Anterior (LX211-03): Enrolled patients with active anterior uveitis requiring systemic immunosuppression.[3]

Experimental Protocol: LUMINATE Trials

| Parameter | Description |

| Study Design | Prospective, multicenter, double-masked, placebo-controlled, parallel-group, randomized trials.[6] |

| Patient Population | Patients aged ≥13 years with non-infectious, sight-threatening uveitis.[6] |

| Treatment Arms | Patients were randomized in a 2:2:2:1 ratio to one of four treatment groups: this compound at 0.2, 0.4, or 0.6 mg/kg twice daily, or placebo.[6] |

| Primary Endpoints | - LUMINATE Active: Mean change from baseline in vitreous haze at 16 and 24 weeks.[3] - LUMINATE Maintenance: Proportion of subjects experiencing an inflammatory exacerbation.[3] - LUMINATE Anterior: Mean change in anterior chamber cells.[3] |

| Key Assessments | Vitreous haze (SUN Working Group 6-point scale), anterior chamber cells, visual acuity (ETDRS letters).[7] |

| Steroid Tapering | Standardized tapering of topical and systemic corticosteroids was implemented to ensure the interpretability of results.[7] |

Quantitative Data from LUMINATE Trials

| Trial | This compound Dose | Outcome | Result | p-value |

| LUMINATE Active (LX211-01) | 0.4 mg/kg BID | Mean change in vitreous haze at week 16 | Statistically significant improvement vs. placebo | 0.008[7] |

| 0.4 mg/kg BID | Mean change in vitreous haze at week 24 | Statistically significant improvement vs. placebo | 0.027[7] | |

| LUMINATE Maintenance (LX211-02) | 0.4 mg/kg BID | Reduction in the rate of inflammatory exacerbation | ~50% reduction vs. placebo | 0.046[8] |

Despite these promising results, the development of this compound for uveitis was discontinued after a subsequent Phase 3 trial failed to meet its primary endpoint for improvement in vitreous haze.[9]

Potential Application in Psoriasis

Psoriasis is a chronic, immune-mediated skin disease characterized by hyperproliferation of keratinocytes and inflammation. The critical role of T-cells in its pathogenesis makes it a viable target for this compound.

Clinical Development Program

Several Phase 2 and 3 clinical trials have evaluated the efficacy and safety of this compound in patients with moderate to severe plaque psoriasis.

Experimental Protocol: Phase 3 Psoriasis Trial (NCT00244842)

| Parameter | Description |

| Study Design | Randomized, multicenter, double-blind, placebo-controlled.[10][11] |

| Patient Population | 451 patients with stable plaque psoriasis involving ≥10% of body surface area (BSA) and a PASI score ≥10.[10][11] |

| Treatment Arms | Patients were randomized to one of four groups: placebo, this compound 0.2 mg/kg BID, 0.3 mg/kg BID, or 0.4 mg/kg BID.[10] |

| Treatment Duration | Up to 12 weeks.[10] |

| Primary Endpoint | Proportion of subjects achieving a 75% reduction in the Psoriasis Area and Severity Index (PASI-75) at 12 weeks.[11] |

| Secondary Endpoints | Quality of life assessments using the Dermatology Life Quality Index (DLQI) and the Psoriasis Disability Index (PDI).[10] |

Quantitative Data from Phase 3 Psoriasis Trial

| Treatment Group | PASI-75 Response at 12 Weeks |

| Placebo | 4%[12] |

| This compound 0.2 mg/kg BID | 16%[12] |

| This compound 0.3 mg/kg BID | 25%[12] |

| This compound 0.4 mg/kg BID | 47%[12] |

At 12 weeks, patients treated with this compound 0.4 mg/kg BID showed statistically significant improvements in all domains of the DLQI and PDI compared to placebo.[10]

Potential Application in Inflammatory Bowel Disease (IBD)

Preclinical evidence suggests a potential role for this compound in the treatment of IBD, such as ulcerative colitis.

Preclinical Model: Dextran Sodium Sulfate (DSS)-Induced Colitis

The DSS-induced colitis model in mice is a widely used experimental model that mimics many of the clinical and histological features of human ulcerative colitis.[5][13]

Experimental Protocol: DSS-Induced Colitis Study

| Parameter | Description |

| Animal Model | C57BL/6J wildtype mice.[5] |